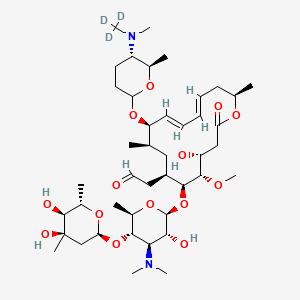

Spiramycin I-d3

Description

Significance of Deuterated Compounds in Chemical and Biological Research

Deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, has gained prominence in pharmaceutical and biological research due to its unique properties and versatile applications. pharmaffiliates.comresearchgate.net Replacing hydrogen with deuterium, a process known as deuteration, results in a compound with a higher mass, which can be easily detected by analytical instruments like mass spectrometers. pharmaffiliates.comwikipedia.org This simple substitution provides a powerful tool for researchers.

One of the primary applications of deuterated compounds is in the study of drug metabolism and pharmacokinetics (DMPK). simsonpharma.com By labeling a drug with deuterium, researchers can trace its journey through a biological system, allowing for the precise tracking of its absorption, distribution, metabolism, and excretion (ADME). acs.orgresearchgate.netthalesnano.com This information is critical for understanding a drug's efficacy and safety profile.

Furthermore, the bond between carbon and deuterium is stronger than the bond between carbon and hydrogen. This difference can lead to a phenomenon known as the "kinetic isotope effect," where chemical reactions involving the breaking of this bond occur more slowly. simsonpharma.comzeochem.com In drug development, this effect can be strategically used to slow down the metabolic breakdown of a drug, potentially improving its half-life or reducing the formation of toxic metabolites. researchgate.netsimsonpharma.com

Deuterated compounds are also invaluable as internal standards for quantitative analysis, particularly in mass spectrometry. pharmaffiliates.comthalesnano.comnih.gov By adding a known quantity of a deuterated version of the target analyte to a sample, scientists can significantly improve the accuracy and reliability of their measurements, correcting for variations during sample preparation and analysis. thalesnano.comnih.gov

Table 1: Key Applications of Deuterated Compounds in Research

| Application Area | Description |

| Pharmacokinetic (ADME) Studies | Used as tracers to accurately monitor the absorption, distribution, metabolism, and excretion of drugs in biological systems. thalesnano.com |

| Metabolic Pathway Elucidation | Helps in identifying metabolites and understanding the complex metabolic pathways of a drug. acs.org |

| Internal Standards | Serve as ideal internal standards in mass spectrometry-based quantification, improving accuracy by correcting for matrix effects and sample loss. thalesnano.comnih.gov |

| Reaction Mechanism Studies | Employed to investigate and prove the mechanisms of chemical reactions by tracking the fate of specific hydrogen atoms. pharmaffiliates.comthalesnano.com |

| Improving Metabolic Stability | The kinetic isotope effect can be leveraged to slow down drug metabolism, potentially enhancing a drug's therapeutic profile. simsonpharma.comzeochem.com |

| NMR Spectroscopy | Used as solvents in proton NMR to avoid interference from the solvent signal and for structural determination. pharmaffiliates.comthalesnano.com |

Role of Spiramycin (B21755) I-d3 as a Deuterium-Labeled Internal Standard and Tracer

Spiramycin I-d3 is the deuterium-labeled form of Spiramycin I, a macrolide antibiotic. chemicalbook.com Its primary and most critical role in scientific research is to serve as an internal standard for the quantitative analysis of spiramycin and its active metabolite, neospiramycin, in complex biological matrices. nih.govresearchgate.net Bioanalytical methods, especially those employing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), rely on internal standards to ensure the accuracy and precision of the results. nih.gov

An ideal internal standard should behave identically to the analyte of interest (the compound being measured) during sample extraction, cleanup, and analysis, but be clearly distinguishable by the detector. nih.gov this compound perfectly fits this requirement. It has virtually the same chemical and physical properties as unlabeled Spiramycin I, meaning it experiences the same potential losses during sample preparation and exhibits similar ionization efficiency in the mass spectrometer. wur.nl However, due to the three deuterium atoms, it has a higher mass, allowing the mass spectrometer to detect it separately from the naturally occurring spiramycin. wur.nl

For example, in a study to quantify residues of spiramycin and neospiramycin in cow, goat, and ewe milk, Spiramycin-d3 was used as the internal standard for the quantification of both compounds. nih.gov Its inclusion in the analytical workflow allows for the correction of any variability, such as matrix effects where other components in the milk might suppress or enhance the instrument's signal. nih.govwur.nl This ensures that the final calculated concentration of the antibiotic residues is highly reliable. nih.gov The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis, providing the highest level of accuracy for determining the concentration of drugs and their metabolites in biological and environmental samples. nih.govwur.nl

Table 2: Physicochemical Properties of Spiramycin I and this compound

| Property | Spiramycin I | This compound |

| Synonyms | Foromacidin A; Spiramycin A | Foromacidin A-d3; Spiramycin A-d3 |

| Molecular Formula | C₄₃H₇₄N₂O₁₄ simsonpharma.com | C₄₃H₇₁D₃N₂O₁₄ |

| Molecular Weight | 843.05 g/mol simsonpharma.com | 846.07 g/mol labmix24.com |

| Appearance | White to Off-White Solid chemicalbook.com | Off-White Solid chemicalbook.comchemicalbook.com |

| Melting Point | 114-116°C chemicalbook.com | 114-116°C chemicalbook.com |

| Storage Temperature | -20°C Freezer chemicalbook.com | -20°C Freezer chemicalbook.com |

| Solubility | DMSO (Slightly), Methanol (Slightly) chemicalbook.com | DMSO (Slightly), Methanol (Slightly) chemicalbook.com |

Properties

Molecular Formula |

C43H74N2O14 |

|---|---|

Molecular Weight |

846.1 g/mol |

IUPAC Name |

2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-10-[(5S,6R)-6-methyl-5-[methyl(trideuteriomethyl)amino]oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |

InChI |

InChI=1S/C43H74N2O14/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3/b13-12+,16-14+/t24-,25-,26-,27-,28+,29+,30+,31-,32+,34?,35+,36-,37-,38-,39+,40+,41+,42+,43-/m1/s1/i7D3 |

InChI Key |

ACTOXUHEUCPTEW-CCZXNJIVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(C)[C@H]1CCC(O[C@@H]1C)O[C@H]2/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]([C@H]([C@H](C[C@H]2C)CC=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)O)(C)O)N(C)C)O)OC)O)C |

Canonical SMILES |

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Spiramycin I D3 and Its Precursors

Strategies for Deuterium (B1214612) Incorporation in Spiramycin (B21755) I

Direct incorporation of deuterium onto the Spiramycin I scaffold presents a significant chemical challenge due to the molecule's complexity and the presence of numerous reactive functional groups. However, general strategies for deuterium labeling of pharmaceuticals can be adapted.

Hydrogen-Deuterium Exchange (HDX) Catalysis: One of the most common methods for introducing deuterium is through hydrogen-deuterium exchange, often catalyzed by transition metals like palladium, platinum, rhodium, or ruthenium. researchgate.net This process typically involves exposing the substrate to a source of deuterium, such as deuterium gas (D₂) or heavy water (D₂O), in the presence of a heterogeneous or homogeneous catalyst. For Spiramycin I, this could potentially label C-H bonds at various positions, although achieving site-selectivity would be difficult and could lead to a mixture of deuterated isotopologues. The specific positions of exchange would depend on their acidity and steric accessibility.

Reduction using Deuterated Reagents: If a synthetic route to Spiramycin I or a late-stage intermediate involves a reduction step (e.g., reduction of a ketone or an aldehyde), deuterated reducing agents can be employed. Reagents such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄) are powerful tools for introducing deuterium at specific carbonyl or ester functionalities.

Acid/Base Catalyzed Exchange: Protons adjacent to carbonyl groups or other electron-withdrawing groups can be exchanged for deuterium under acidic or basic conditions using a deuterated solvent. Given Spiramycin I's aldehyde group, this position could potentially be targeted, though the stability of the macrolide ring under such conditions would be a critical consideration. It has been noted that the formyl group of spiramycin can react with protic solvents like water to form hydrates; a similar reaction with D₂O could introduce deuterium. nih.gov

The choice of method depends on the desired labeling pattern, the required level of deuterium incorporation, and the stability of the Spiramycin I molecule under the reaction conditions. nih.gov

Precursor Chemistry and Intermediate Synthesis for Deuterated Spiramycin I

A more controlled approach to synthesizing Spiramycin I-d3 involves the use of deuterated building blocks during a multi-step chemical synthesis. The total synthesis of complex macrolides like Spiramycin is an arduous process, typically broken down into the synthesis of key fragments that are later coupled together. nih.gov Spiramycin I consists of a 16-membered macrolactone ring (platenolide) and three deoxy sugars: mycaminose, forosamine (B98537), and mycarose (B1676882). nih.govasm.org

Deuterium can be incorporated by utilizing labeled versions of the simple precursors used to build these fragments.

Macrolactone Ring Synthesis: The platenolide ring is biosynthetically derived from acetate and propionate units. nih.gov In a chemical synthesis, analogous small, deuterated building blocks could be used. For example, deuterated ethyl acetate or propionic acid could be employed in the early stages of synthesizing the polyketide chain, leading to deuterium incorporation into the carbon backbone of the macrolactone.

Deoxy Sugar Synthesis: The synthesis of the three sugar moieties provides another avenue for deuterium incorporation. Deuterated starting materials or reagents could be used in the synthesis of mycaminose, forosamine, or mycarose. For example, selective reduction steps using deuterated hydrides could install deuterium at specific positions on the sugar rings. These deuterated sugars could then be glycosidically linked to the macrolactone core in the final stages of the synthesis.

Below is a table summarizing potential deuterated precursors and their targeted incorporation sites.

| Deuterated Precursor | Target Moiety | Potential Incorporation Site |

| Acetate-d3 | Platenolide (Macrolactone) | Carbon backbone |

| Propionate-d2/d3 | Platenolide (Macrolactone) | Carbon backbone |

| Deuterated Glucose | Deoxy Sugars | Sugar ring backbone |

| Sodium Borodeuteride | Platenolide or Sugars | Sites of ketone/aldehyde reduction |

This precursor-based strategy offers greater control over the location and number of incorporated deuterium atoms compared to direct exchange on the final molecule.

Biosynthetic Pathway Elucidation and Genetic Engineering Approaches for Spiramycin Production Relevant to Deuterated Analogs

Spiramycin is naturally produced by the bacterium Streptomyces ambofaciens. nih.gov The entire set of genes responsible for its production is organized in a single biosynthetic gene cluster (BGC). researchgate.netresearchgate.net Understanding this pathway allows for the production of labeled analogs through metabolic engineering and precursor-directed biosynthesis.

The biosynthesis of Spiramycin I begins with the assembly of the 16-membered platenolide ring by a Type I polyketide synthase (PKS). This large enzymatic complex uses acetyl-CoA and methylmalonyl-CoA as building blocks. nih.gov Following the creation of the platenolide core, a series of post-PKS modifications occur, including the sequential attachment of the three deoxy sugars—mycaminose, forosamine, and mycarose—by specific glycosyltransferases. nih.gov

Genetic and metabolic engineering approaches can be leveraged to produce deuterated Spiramycin:

Precursor-Directed Biosynthesis: This technique involves feeding a microbial culture with a deuterated precursor that it can incorporate into the final natural product. For this compound, the S. ambofaciens culture could be supplemented with deuterated forms of primary metabolites. For example, feeding the culture deuterated acetate or propionate could lead to the incorporation of deuterium into the platenolide backbone. This method is often simpler than total chemical synthesis but may result in lower isotopic enrichment.

Genetic Engineering: The spiramycin BGC in S. ambofaciens is well-characterized, including its regulatory genes (e.g., srm22, srm40) and key enzymatic genes. nih.govnih.gov While direct genetic modification to incorporate deuterium is complex, engineered strains with enhanced precursor uptake or modified metabolic fluxes could improve the efficiency of incorporating externally supplied deuterated precursors. mdpi.comnih.gov Strains could be engineered to be auxotrophic for a specific precursor, forcing them to utilize an externally supplied deuterated version for survival and antibiotic production.

The table below lists some key genes in the spiramycin biosynthetic cluster and their functions, which are relevant targets for understanding and manipulating the production of deuterated analogs.

| Gene(s) | Encoded Protein/Enzyme | Function in Spiramycin Biosynthesis | Relevance to Deuteration |

| srmG (PKS genes) | Type I Polyketide Synthase | Synthesizes the platenolide macrolactone ring from acetate and propionate precursors. | Incorporation of deuterated acetate/propionate into the core structure. |

| srm5, srm29, srm30 | Glycosyltransferases | Sequentially attach mycaminose, forosamine, and mycarose to the platenolide ring. nih.gov | Attachment of pre-synthesized deuterated sugar moieties. |

| srm22 (srmR), srm40 | Regulatory Proteins | Positive regulators that activate the expression of other biosynthetic genes. nih.gov | Overexpression could increase overall yield, enhancing the output of labeled product. |

| Various srm genes | Tailoring Enzymes | Perform oxidations, reductions, and other modifications on the macrolactone and sugars. | Potential sites for enzymatic H-D exchange if performed in D₂O-based media. |

By combining knowledge of the biosynthetic pathway with metabolic engineering strategies, it is feasible to guide S. ambofaciens to produce this compound in a controlled fermentation process.

Advanced Analytical Methodologies Utilizing Spiramycin I D3 As an Internal Standard

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS has emerged as the preferred method for the sensitive and specific analysis of spiramycin (B21755) due to its ability to selectively detect and quantify analytes in intricate biological matrices. The use of Spiramycin I-d3 as an internal standard is pivotal in these applications, as it closely mimics the chromatographic behavior and ionization characteristics of the unlabeled spiramycin, thereby correcting for variations during sample preparation and analysis.

Method Development and Optimization Protocols for LC-MS/MS

The development of robust LC-MS/MS methods requires careful optimization of several key parameters, including chromatographic separation, mass spectrometric detection, and sample preparation. The use of this compound is an integral part of this process, aiding in the validation and quality control of the analytical method.

Chromatographic Separation: The goal of chromatographic separation is to effectively resolve spiramycin and its metabolites from other endogenous components in the sample matrix. Reversed-phase liquid chromatography is commonly employed, with C18 columns being a popular choice. nih.govnih.gov The mobile phase composition, typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid, is optimized to achieve good peak shape and retention time. nih.govnih.gov The flow rate and column temperature are also adjusted to enhance separation efficiency. mdpi.com

Mass Spectrometric Detection: For quantitative analysis, tandem mass spectrometry is operated in the multiple reaction monitoring (MRM) mode. researchgate.net This involves selecting a specific precursor ion for spiramycin (and this compound) and then monitoring a specific product ion that is formed upon fragmentation. This highly selective detection method minimizes interferences from the sample matrix. The precursor and product ion transitions, as well as other MS parameters like collision energy and cone voltage, are carefully optimized to maximize the signal intensity for both the analyte and the internal standard.

Sample Preparation: The objective of sample preparation is to extract spiramycin and its metabolites from the biological matrix and remove potential interferences. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.govmdpi.com The choice of extraction solvent and pH conditions is critical for achieving high recovery of the analytes. This compound is added to the sample at the beginning of the sample preparation process to account for any losses that may occur during extraction and subsequent steps.

Other Chromatographic and Spectroscopic Techniques for Analysis of this compound

While LC-MS/MS is the predominant technique for spiramycin analysis, other methods have also been explored. High-performance liquid chromatography (HPLC) with UV or electrochemical detection has been used for the determination of spiramycin in pharmaceutical formulations and some biological samples. researchgate.net However, these methods often lack the sensitivity and selectivity of LC-MS/MS, particularly for complex matrices. The use of this compound as an internal standard in these techniques is less common, as the detection methods are not mass-based.

Electrochemical Sensing Platforms for Spiramycin Detection (as a general approach potentially adaptable for d3)

Electrochemical sensors offer a promising alternative for the rapid and cost-effective detection of spiramycin. These sensors typically rely on the electrochemical oxidation or reduction of the spiramycin molecule at the surface of a modified electrode. While the direct electrochemical detection of this compound would not differentiate it from the unlabeled form, the principles of electrochemical sensing could be adapted for quantitative analysis by incorporating it into a competitive immunoassay format, where this compound could potentially be used as a labeled competitor. However, the development of such platforms specifically utilizing this compound is not yet widely reported in the literature.

Method Validation and Performance Characteristics

A critical aspect of any analytical method is its validation to ensure that it is fit for its intended purpose. Method validation for spiramycin analysis using this compound as an internal standard typically involves assessing several key performance characteristics.

Accuracy and Precision Profiling

Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. The use of an isotopically labeled internal standard like this compound significantly improves both the accuracy and precision of the analytical method. scispace.com

Accuracy is typically evaluated by analyzing quality control (QC) samples at different concentration levels and is expressed as the percentage of recovery. Studies have shown that LC-MS/MS methods for spiramycin quantification using this compound achieve high accuracy, with recoveries often falling within the acceptable range of 85-115%. nih.gov

Precision is assessed by determining the relative standard deviation (RSD) of replicate measurements of QC samples. It is usually evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). The use of this compound helps to minimize variability, resulting in low RSD values, typically below 15%. nih.gov

The following interactive table summarizes typical accuracy and precision data from a validated LC-MS/MS method for spiramycin analysis.

| Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |

| Low QC | < 10% | < 12% | 95 - 105% |

| Medium QC | < 8% | < 10% | 98 - 102% |

| High QC | < 5% | < 8% | 97 - 103% |

Linearity and Calibration Range Assessment

A critical parameter in method validation is the establishment of linearity, which demonstrates that the analytical response is directly proportional to the concentration of the analyte over a given range. In methods utilizing this compound as an internal standard, a linear model is typically established to measure spiramycin and its metabolites in various biological matrices.

One such LC-MS/MS method, validated for the quantification of spiramycin and its active metabolite, neospiramycin, in the milk of cows, goats, and ewes, employed Spiramycin-d3 as the internal standard. This method demonstrated excellent linearity through a unique and optimal linear model with logarithm transformation, achieving a determination coefficient (r²) of 0.9991. nih.govresearchgate.netresearchgate.netresearchgate.net The established calibration range was notably wide, spanning from 40 µg·kg⁻¹ to 2000 µg·kg⁻¹, which corresponds to 0.2 to 10 times the Maximum Residue Limit (MRL). nih.govresearchgate.netresearchgate.netresearchgate.net The use of an isotopically labeled internal standard in conjunction with matrix-matched calibration curves is a strategy employed to achieve the highest level of accuracy in quantitative analysis. researchgate.net

Table 1: Linearity and Calibration Range Data for Spiramycin Analysis using this compound

| Parameter | Value | Matrix | Analytical Technique | Source |

|---|---|---|---|---|

| Model | Linear with Logarithm Transformation | Milk (Cow, Goat, Ewe) | LC-MS/MS | nih.govresearchgate.net |

| Determination Coefficient (r²) | 0.9991 | Milk (Cow, Goat, Ewe) | LC-MS/MS | nih.govresearchgate.netresearchgate.netresearchgate.net |

| Calibration Range | 40 - 2000 µg·kg⁻¹ | Milk (Cow, Goat, Ewe) | LC-MS/MS | nih.govresearchgate.netresearchgate.netresearchgate.net |

| Linearity Range (General HPLC) | 5 - 40 µg/ml | Pharmaceutical Formulations | RP-HPLC | damascusuniversity.edu.sy |

Note: The general HPLC data is provided for context on spiramycin analysis but does not specify the use of this compound.

Limit of Detection and Quantification Methodologies

The limit of detection (LOD) and limit of quantification (LOQ) are fundamental performance characteristics of a quantitative assay, representing the lowest concentration of an analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively.

For the LC-MS/MS method employing Spiramycin-d3 to analyze milk, the LOD was determined to be 13 µg·kg⁻¹, and the LOQ was established at 40 µg·kg⁻¹. nih.govresearchgate.netresearchgate.netresearchgate.net These limits are crucial for regulatory purposes, ensuring that the method is sensitive enough to monitor residues at and below the established MRL. Other analytical methods for spiramycin have reported varying detection and quantification limits depending on the technique and the matrix. For instance, an HPLC method for spiramycin in muscle tissue reported an LOD of 18 µg/kg and an LOQ of 33 µg/kg. fao.org Another LC/ESI-MS/MS method for raw milk demonstrated the capability to detect spiramycin and neospiramycin at levels below 1.0 µg/kg. researchgate.net

Table 2: LOD and LOQ for Spiramycin in Various Analytical Methods

| Parameter | Value | Matrix | Analytical Technique | Internal Standard | Source |

|---|---|---|---|---|---|

| LOD | 13 µg·kg⁻¹ | Milk (Cow, Goat, Ewe) | LC-MS/MS | Spiramycin-d3 | nih.govresearchgate.netresearchgate.netresearchgate.net |

| LOQ | 40 µg·kg⁻¹ | Milk (Cow, Goat, Ewe) | LC-MS/MS | Spiramycin-d3 | nih.govresearchgate.netresearchgate.netresearchgate.net |

| LOQ | 25 µg/kg | Pig Muscle | HPLC-UV | Not Specified | fao.org |

| LOD | 176 ng·g⁻¹ | Animal Feed | HPLC-UV/DAD | Not Specified | researchgate.net |

| LOD | < 1.0 µg/kg | Raw Milk | LC/ESI-MS/MS | Not Specified | researchgate.net |

| LOD | 2 mg·kg⁻¹ | Animal Feed | TLC-Bio-autography | Not Specified | researchgate.netscispace.comnih.gov |

Repeatability and Intermediate Precision Evaluation

Precision, which encompasses both repeatability (intra-assay precision) and intermediate precision (inter-assay precision), measures the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. Repeatability assesses the variability within the same laboratory, over a short period, with the same operator and equipment. Intermediate precision evaluates variations within a laboratory under different conditions (e.g., different days, analysts, or equipment).

The validation of the LC-MS/MS method using Spiramycin-d3 in milk demonstrated high precision. nih.govresearchgate.net The mean relative standard deviation (RSD) for repeatability was found to be between 1.1% and 2.7%. nih.govresearchgate.net For intermediate precision, the mean RSD was between 2.5% and 4.2% across all concentration levels and in all three types of milk studied. nih.govresearchgate.net These low RSD values indicate a high degree of precision for the method. In other validation studies for spiramycin, intermediate precision of less than 20% was deemed acceptable. researchgate.net

Table 3: Precision Data for Spiramycin Quantification Using Spiramycin-d3 in Milk

| Precision Parameter | Mean Relative Standard Deviation (%) | Source |

|---|---|---|

| Repeatability | 1.1% - 2.7% | nih.govresearchgate.net |

| Intermediate Precision | 2.5% - 4.2% | nih.govresearchgate.net |

Evaluation and Mitigation of Matrix Effects in Quantitative Analysis

Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, pose a significant challenge in LC-MS/MS-based bioanalysis. These effects can lead to either suppression or enhancement of the analyte signal, compromising the accuracy and reliability of the results.

The use of a co-eluting, stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for matrix effects. wur.nl Since the internal standard and the analyte experience the same matrix-induced ionization changes, the ratio of their signals remains constant, leading to accurate quantification. wur.nl

However, a potential pitfall in this approach is the isotopic contribution from the native analyte to the signal of the internal standard. For a molecule like spiramycin, which contains 43 carbon atoms, the third isotope peak (M+3) can be present at approximately 3.2% and can contribute to the signal of Spiramycin-d3. wur.nl This contribution can become significant at high concentrations of the analyte relative to the internal standard, leading to a flattened calibration curve and an overestimation of the spiramycin concentration. wur.nl

Mitigation of this issue involves careful selection of the internal standard concentration. The concentration of this compound should be high enough so that any isotopic contribution from the native spiramycin is negligible (e.g., less than 1%). wur.nl For a calibration range up to 400 µg/kg of spiramycin in bovine muscle, an ideal concentration for Spiramycin-d3 was calculated to be 1500 µg/kg to ensure the contribution remained insignificant. wur.nl Another common strategy to minimize matrix effects is the use of matrix-matched calibration standards, where the calibration standards are prepared in a blank matrix identical to the samples being analyzed. researchgate.net

Sample Preparation Techniques for this compound Analysis in Biological Samples

Effective sample preparation is a critical prerequisite for accurate and sensitive bioanalysis. The primary goals are to extract the analyte of interest from the complex biological matrix, remove interfering substances such as proteins and phospholipids, and concentrate the analyte to a level suitable for detection. The choice of technique depends heavily on the nature of the biological matrix (e.g., milk, plasma, tissue) and the analytical method employed.

For the analysis of spiramycin and neospiramycin in milk using Spiramycin-d3 as an internal standard, common sample preparation techniques involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE). One validated method for raw milk involves an initial extraction with acetonitrile (ACN). researchgate.net The resulting extract is then further cleaned up and concentrated using SPE cartridges before analysis by LC/ESI-MS/MS. researchgate.net

Another approach, based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, has been applied to milk samples. nih.gov This procedure involves weighing the milk sample into a tube, adding acetonitrile (containing 1% acetic acid), and shaking the mixture. nih.gov After centrifugation, the clear supernatant is transferred and evaporated under nitrogen. The residue is then reconstituted in a suitable solvent, like acetonitrile, for injection into the LC-MS/MS system. nih.gov

For plasma or serum samples, which have a high protein content, protein precipitation (PPT) is a common first step. gcms.cz This is typically achieved by adding an excess of a solvent like acetonitrile, followed by centrifugation or filtration to remove the precipitated proteins. gcms.cz For more complex extractions or to achieve lower detection limits, supported liquid extraction (SLE) and solid-phase extraction (SPE) are widely used. SLE immobilizes the aqueous sample on an inert solid support, and an immiscible organic solvent is passed through to extract the analytes. gcms.czthermoscientific.com SPE utilizes a solid sorbent to selectively retain either the analyte or the interferences, allowing for their separation. gcms.cz

Table 4: Overview of Sample Preparation Techniques for Spiramycin Analysis

| Technique | Matrix | Key Steps | Purpose |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Raw Milk | 1. Acetonitrile extraction2. SPE cartridge clean-up and concentration | Removal of interferences, analyte concentration |

| QuEChERS-based Method | Milk | 1. Acetonitrile extraction2. Centrifugation3. Evaporation and reconstitution | Rapid extraction and clean-up |

| Protein Precipitation (PPT) | Plasma, Serum | 1. Addition of excess acetonitrile2. Centrifugation/Filtration | Removal of proteins |

| Supported Liquid Extraction (SLE) | Plasma | 1. Sample loading onto inert support2. Elution with organic solvent | Clean extraction, alternative to LLE |

Mechanistic Investigations and Metabolism Studies Employing Spiramycin I D3

In Vitro Metabolic Studies in Animal Tissue and Cellular Preparations

In vitro studies using animal tissue preparations, such as liver microsomes, are fundamental in identifying the initial steps of drug metabolism. nih.govnih.gov These systems provide a controlled environment to study specific enzymatic reactions without the complexities of a whole organism.

Identification of Metabolic Pathways and Biotransformations

In vitro investigations have revealed several key metabolic pathways for spiramycin (B21755). One of the primary biotransformations is the hydrolysis of the mycarose (B1676882) sugar moiety, leading to the formation of neospiramycin. fao.orginchem.org Another significant pathway involves the conjugation of the aldehyde group of the spiramycin molecule with L-cysteine, a reaction that has been observed in pig liver preparations. researchgate.netnih.gov This conjugation results in the formation of a thiazolidine (B150603) carboxylic acid, which significantly increases the polarity of the molecule. researchgate.netnih.gov Other identified biotransformations include the hydrolytic loss of the forosamine (B98537) sugar, aldehyde reduction, and hydrolysis of the lactone ring. nih.gov The use of deuterated analogs like Spiramycin I-d3 in such studies helps in confirming these pathways by allowing for the precise identification of metabolites through mass spectrometry. musechem.com

Characterization of Major and Minor Metabolites (e.g., Neospiramycin I, Cysteyl Spiramycin)

The application of advanced analytical techniques, particularly high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), has enabled the detailed characterization of spiramycin metabolites. researchgate.netfao.org

Neospiramycin I , formed by the removal of the mycarose sugar, is a major and microbiologically active metabolite of Spiramycin I. fao.orgscbt.comclearsynth.com Its presence has been consistently reported in various tissues, including meat, fish, and milk from treated animals. scbt.comclearsynth.com

Cysteinyl Spiramycin is another important metabolite, resulting from the conjugation of spiramycin with L-cysteine in the liver. researchgate.netnih.gov This reaction, leading to a thiazolidine ring structure, drastically alters the physicochemical properties of the parent compound, making it more polar. researchgate.netnih.gov The identification of this metabolite was crucial as previous HPLC methods often failed to extract these more polar derivatives, leading to an underestimation of the total antibiotic residues in tissues. researchgate.netnih.gov

The following table summarizes the key metabolites of Spiramycin I identified in in vitro studies:

| Metabolite | Biotransformation Pathway | Key Research Findings |

| Neospiramycin I | Hydrolysis of the mycarose ring | A major, microbiologically active metabolite found in various animal tissues. fao.orginchem.orgscbt.com |

| Cysteinyl Spiramycin | Conjugation with L-cysteine | Forms a polar thiazolidine ring structure in the liver. researchgate.netnih.gov |

| Other Metabolites | Aldehyde reduction, loss of forosamine, lactone ring hydrolysis | These represent additional biotransformation pathways for spiramycin. nih.gov |

In Vivo Metabolism and Excretion Studies in Animal Models Using Deuterated Analogs

In vivo studies in animal models are essential to understand the complete picture of a drug's metabolism, distribution, and excretion. The use of deuterated analogs like this compound is particularly advantageous in these studies as it facilitates the differentiation of the drug and its metabolites from endogenous compounds. nih.govnih.gov

Metabolite Identification in Excreta and Tissues

Following oral administration to rats, a multitude of spiramycin metabolites have been identified in urine, feces, and bile. nih.gov While plasma concentrations of the parent drug and its metabolites are often low, they are found in higher concentrations in excretory products. nih.gov Studies in cattle have shown that spiramycin and its primary metabolite, neospiramycin, are the major residues found in tissues like muscle, liver, and kidney. fao.orginchem.org In some tissues and at later time points, neospiramycin concentrations can even exceed those of the parent spiramycin. inchem.org The biliary route is a primary pathway for the elimination of spiramycin and its metabolites. drugbank.comnih.gov

Elucidation of Metabolic Enzymes and Reactions

The biotransformation of spiramycin is primarily carried out by enzymes in the liver. drugbank.com While specific cytochrome P450 (CYP) isozymes involved in spiramycin metabolism are not extensively detailed in the provided context, macrolide antibiotics, in general, are known to be metabolized by and can also inhibit CYP enzymes, particularly the CYP3A subfamily. msdvetmanual.com The hydrolytic reactions leading to the formation of neospiramycin and other metabolites are likely catalyzed by various hydrolases present in the liver and other tissues. The conjugation with L-cysteine is a Phase II metabolic reaction, which typically involves transferase enzymes. researchgate.netmdpi.com The use of deuterated substrates can help in probing the active sites and mechanisms of these enzymes. nih.gov

Assessment of Kinetic Isotope Effects in Spiramycin Metabolism

The substitution of hydrogen with deuterium (B1214612) can alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.govresearchgate.net This effect is particularly pronounced when the carbon-hydrogen bond being broken is the rate-limiting step of the reaction. nih.gov

In the context of spiramycin metabolism, using this compound can slow down metabolic pathways that involve the cleavage of a carbon-deuterium bond. nih.govnih.gov For instance, if N-demethylation, a common metabolic pathway for many drugs, were a significant route for spiramycin, deuteration of the N-methyl group would be expected to decrease the rate of this reaction. nih.govnih.gov

Comparative Metabolism Studies Between Animal Species Using Deuterated Tracers

The investigation of spiramycin's metabolic fate across different animal species is crucial for veterinary medicine and food safety. The use of deuterated tracers, such as this compound, offers a powerful tool for accurately quantifying the parent drug and its metabolites. While comprehensive, direct comparative studies utilizing this compound across a wide range of species are not extensively detailed in publicly available literature, existing research provides significant insights into the interspecies variations in spiramycin metabolism. Deuterated forms of spiramycin, including Spiramycin-d3, have been instrumental as internal standards in sensitive analytical methods, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS), to ensure precise quantification of residues in various animal tissues and products. researchgate.netresearchgate.net

The primary metabolic transformation of spiramycin observed in several animal species is the conversion to neospiramycin. fao.orginchem.org This active metabolite is formed through the removal of the mycarose sugar from the spiramycin molecule. inchem.org However, the rate and extent of this conversion, as well as the formation of other minor metabolites, can differ significantly between species, largely due to variations in metabolic rates and enzyme activities. nih.govresearchgate.net

For instance, poultry are known to possess a higher metabolic rate compared to mammals, which can lead to a more rapid metabolism of spiramycin. nih.gov Studies in chickens have shown a shorter elimination half-life of spiramycin compared to cows, which is indicative of faster metabolic processing. nih.gov In pigs, the liver is a primary site of metabolism where spiramycin is converted to neospiramycin and other polar derivatives. europa.eufao.org Similarly, in cattle, neospiramycin is a recognized metabolite, and its concentration in tissues can sometimes be comparable to or even exceed that of the parent spiramycin. inchem.org

The use of deuterated internal standards is critical in these studies to accurately track and quantify the concentration of both spiramycin and neospiramycin. For example, Spiramycin-d3 has been employed to develop and validate analytical methods for the simultaneous determination of spiramycin and neospiramycin residues in the milk of cows, goats, and ewes. researchgate.net This underscores the importance of stable isotope-labeled compounds in generating reliable data for comparative pharmacokinetic and metabolic assessments.

Below are data tables summarizing research findings on spiramycin and neospiramycin residues in different animal species.

Table 1: Spiramycin and Neospiramycin Residue Concentrations in Cattle Tissues

This table presents the mean concentrations of spiramycin and its primary metabolite, neospiramycin, in various tissues of cattle following intramuscular administration. The data highlights the distribution and persistence of these compounds.

| Tissue | Days Post-Treatment | Spiramycin (µg/g) | Neospiramycin (µg/g) |

| Muscle | 14 | 0.15 | 0.17 |

| 21 | 0.08 | 0.10 | |

| 28 | 0.04 | 0.05 | |

| Liver | 14 | 1.20 | 0.90 |

| 21 | 0.60 | 0.50 | |

| 28 | 0.30 | 0.25 | |

| Kidney | 14 | 2.50 | 2.80 |

| 21 | 1.10 | 1.30 | |

| 28 | 0.50 | 0.60 |

Data synthesized from studies on spiramycin residues in cattle. fao.orginchem.org

Table 2: Comparative Spiramycin Residue Levels in Liver of Different Animal Species

This table provides a comparative view of spiramycin residue concentrations detected in the liver of chickens, pigs, and cattle shortly after the cessation of treatment.

| Animal Species | Time After Last Dose | Liver Residue (µg/g) |

| Chicken | Immediately after treatment | 0.02 - 0.8 |

| Pig | Immediately after treatment | 0.18 - 0.31 |

| Cattle | 3 Days Post-Treatment | 9.17 |

Data compiled from various veterinary research sources. fao.orgeuropa.eu

These tables illustrate the variability in the distribution and elimination of spiramycin and its metabolites among different animal species. Such comparative data is essential for establishing appropriate withdrawal periods for veterinary drugs to ensure the safety of food products intended for human consumption. The application of deuterated tracers like this compound is anticipated to play an increasingly vital role in refining our understanding of these interspecies metabolic differences.

Pharmacokinetic Research Applications of Spiramycin I D3 in Animal Models

Utilization of Spiramycin (B21755) I-d3 in Quantitative Pharmacokinetic Analyses

Spiramycin I-d3, a deuterated isotopologue of Spiramycin I, serves a critical role as an internal standard in modern bioanalytical techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). wur.nlnih.gov This application is fundamental for the accurate quantification of spiramycin and its primary active metabolite, neospiramycin, in complex biological matrices obtained from animal models. nih.govresearchgate.net The use of a stable isotope-labeled internal standard like this compound is the preferred method in quantitative LC-MS/MS studies because it closely mimics the analyte of interest through the extraction, chromatography, and ionization processes. wur.nlnih.gov This mimicry effectively corrects for variations in sample preparation and potential matrix effects, which can suppress or enhance the instrument's signal, thereby ensuring the precision and accuracy of the quantitative results. wur.nl

A key advantage of using this compound is its ability to be distinguished from the non-labeled spiramycin by the mass spectrometer due to its higher mass, while exhibiting nearly identical chemical and physical properties. wur.nl This allows it to be added to samples at the beginning of the extraction process to track the recovery of the target analyte. For instance, an LC-MS/MS method was developed for the simultaneous quantification of spiramycin and neospiramycin residues in the milk of cows, goats, and ewes, which utilized Spiramycin-d3 as the internal standard for both analytes. nih.gov

However, careful consideration is required when using isotope-labeled standards. Research on the quantification of spiramycin in bovine muscle highlighted a potential analytical challenge. It was observed that the third isotope peak of the native, non-labeled Spiramycin molecule could contribute to the signal of Spiramycin-d3 during LC-MS/MS analysis. wur.nl A Spiramycin molecule contains 43 carbon atoms, resulting in a notable third isotope peak (M+3) that can interfere with the deuterated standard's signal, especially when the native compound is present at high concentrations. wur.nl This interference can lead to a flattened calibration curve and an overestimation of the spiramycin concentration. wur.nl To mitigate this, it is crucial to optimize the concentration of the internal standard relative to the expected concentration range of the analyte. For the analysis of spiramycin in bovine muscle with a calibration range up to 400 µg/kg, an ideal concentration for Spiramycin-d3 was calculated to be 1500 µg/kg to ensure its signal contribution from the native analyte remained below 1%. wur.nl

Determination of Pharmacokinetic Parameters in Specific Animal Species (e.g., cows, pigs, chickens)

The use of this compound as an internal standard has facilitated precise pharmacokinetic studies of spiramycin in various livestock species. These studies are essential for establishing appropriate dosing regimens and ensuring food safety by determining withdrawal periods.

Cattle: Pharmacokinetic studies in cattle have characterized the absorption, distribution, and elimination of spiramycin. After intramuscular administration in calves, high concentrations of spiramycin and its metabolite neospiramycin were observed at the injection sites, which then decreased slowly. nih.govresearchgate.net In lactating cows, the disposition of spiramycin in plasma and milk has been investigated following intravenous, intramuscular, and subcutaneous administration. nih.gov The clearance of spiramycin in cows has been reported to be 1.18 L/h/kg. nih.gov

Pigs: In pigs, the pharmacokinetics of spiramycin have been evaluated after both intravenous and oral administration. One study reported a clearance value of 2.6 L/h/kg and a volume of distribution of 5.6 L/kg following intravenous administration. nih.gov After oral administration of spiramycin at 55 mg/kg, a maximum plasma concentration (Cmax) of 5.2 µg/mL was reached at 2 hours post-administration. mdpi.com The oral bioavailability was estimated to be around 60%. mdpi.com

Chickens: Extensive pharmacokinetic research has been conducted in chickens to combat mycoplasmosis. nih.govmdpi.com In one study, after a single intravenous dose of 17 mg/kg, the area under the plasma concentration-time curve (AUC) was 29.94 ± 4.74 µgh/mL. mdpi.comresearchgate.net Following a single oral dose of the same concentration, the AUC was 23.11 ± 1.83 µgh/mL, resulting in an oral bioavailability of 77.18%. mdpi.comresearchgate.net These studies are crucial for optimizing dosage against pathogens like Mycoplasma synoviae. mdpi.com

Assessment of Tissue Distribution Profiles Using Deuterated Analogs

Similar to other macrolide antibiotics, spiramycin is recognized for its extensive tissue distribution, achieving significantly higher concentrations in tissues than in plasma. mdpi.comnih.govnih.gov The use of deuterated analogs like this compound in LC-MS/MS analyses allows for the accurate measurement of spiramycin and its metabolites in various edible and non-edible tissues, which is critical for determining drug efficacy at the site of infection and for establishing withdrawal times for food-producing animals. nih.goveuropa.eu

In rats, high concentrations of spiramycin were found in the liver, stomach, intestine, spleen, and lungs, with tissue concentrations ranging from 6 to 215 times higher than corresponding plasma concentrations at 2.5 hours post-dose. nih.govresearchgate.net The drug was not detected in the brain or testes. nih.govresearchgate.net

Studies in cattle have shown that spiramycin and its primary metabolite, neospiramycin, distribute widely into muscle, liver, and kidney tissues. nih.govresearchgate.net Residue depletion studies, which rely on precise quantification methods using internal standards, are vital for food safety. For instance, 28 days after treatment in cattle, spiramycin and neospiramycin accounted for 100% of the antimicrobial activity in muscle, 87% in the liver, and 59-63% in the kidney. europa.eu

In chickens, tissue residue analysis after oral administration revealed the highest spiramycin concentrations in the liver, followed by muscle, with the lowest levels in skin and fat. mdpi.com These distribution profiles inform the calculation of withdrawal periods, with one study recommending an 11-day period for chickens to ensure that residues in all edible tissues fall below the established Maximum Residue Limits (MRLs). nih.govmdpi.com

Role of Deuteration in Modulating Pharmacokinetic Profiles of Spiramycin I

Beyond its use as an analytical standard, the deuteration of a drug molecule can intentionally alter its pharmacokinetic profile. researchgate.netnih.gov This phenomenon, known as the kinetic isotope effect (KIE), occurs because the bond between carbon and deuterium (B1214612) (C-D) is stronger and more stable than the carbon-hydrogen (C-H) bond. researchgate.net Consequently, metabolic processes that involve the cleavage of a C-H bond can be slowed down when a deuterium atom is substituted at that position. researchgate.netsemanticscholar.org

While this compound is primarily used as an internal standard, the principles of KIE suggest that if deuteration were applied to a metabolic soft spot on the Spiramycin I molecule, it could modulate its pharmacokinetic properties. researchgate.netresearchgate.net The primary goals of such "heavy drug" development are often to decrease the rate of metabolism, which can lead to:

Increased half-life and exposure: A lower clearance rate typically results in a longer elimination half-life and a greater total drug exposure (AUC). nih.gov

Altered metabolite profiles: Deuteration can shift metabolism away from the deuterated site, potentially reducing the formation of toxic metabolites or increasing the formation of more active ones. researchgate.netnih.gov

Spiramycin is known to be metabolized into neospiramycin. europa.eu If the metabolic pathway leading to this or other metabolites involves the breaking of a C-H bond, substituting deuterium at that specific location could potentially slow this conversion. However, the application of deuteration as a strategy to intentionally alter drug pharmacokinetics depends heavily on a thorough understanding of the drug's metabolic pathways and systemic clearance mechanisms. researchgate.net Currently, published research focuses on the use of this compound as an analytical tool rather than as a therapeutic agent with a deliberately modified pharmacokinetic profile. The successful development of deuterated drugs like deutetrabenazine, however, demonstrates the viability of this strategy for improving the properties of existing pharmaceuticals. researchgate.netnih.gov

Stability and Degradation Studies of Spiramycin I D3 and Its Analogs

Stability in Diverse Biological Matrices (e.g., milk, plasma, tissue extracts)

The stability of Spiramycin (B21755) I-d3 in biological matrices is crucial for pharmacokinetic and residue analysis. Studies on spiramycin in cow's milk have demonstrated good stability, with analytes being stable for at least 360 days at -18°C. researchgate.net Furthermore, spiramycin and its metabolite, neospiramycin, were found to be stable in milk after three freeze-thaw cycles and for 24 hours at room temperature in the extract. researchgate.net

In spiked aqueous and milk samples, a time-dependent decrease in the peak area of spiramycin was observed, with a corresponding increase in the peak area of H2O-bound spiramycin. nih.gov After 96 hours, over 90% of the spiramycin was converted to its H2O-bound form. nih.gov While specific data for plasma and tissue extracts are less detailed, the behavior observed in milk suggests that the aqueous environment of these matrices would also facilitate the formation of the H2O-bound adduct over time.

| Matrix | Storage Condition | Duration | Finding | Reference |

|---|---|---|---|---|

| Cow's Milk | -18°C | 360 days | Good stability | researchgate.net |

| Cow's Milk | Three freeze-thaw cycles | - | Stable | researchgate.net |

| Milk Extract | Room temperature | 24 hours | Stable | researchgate.net |

| Spiked Milk Sample | - | 96 hours | >90% conversion to H2O-bound spiramycin | nih.gov |

Identification of Factors Influencing Stability (e.g., temperature, pH, freeze-thaw cycles, light)

Several environmental factors can influence the stability of Spiramycin I-d3. As indicated by studies on spiramycin, temperature, pH, and light are key factors to consider.

Temperature: Spiramycin has been shown to be stable at -18°C in milk for extended periods. researchgate.net While specific high-temperature degradation kinetics for this compound are not detailed, thermal stress studies on spiramycin suggest it is relatively stable. researchgate.net However, as with most complex organic molecules, elevated temperatures can be expected to accelerate degradation.

pH: The stability of spiramycin is influenced by pH. Acid-catalyzed degradation has been observed, with spiramycin derivatives being susceptible to degradation in simulated gastric fluid. nih.gov Photodegradation studies have been conducted at various pH levels (3-4, 6-7, and 8-9), though a systematic acceleration of degradation dependent on pH was not found in one study. tandfonline.com

Freeze-Thaw Cycles: Spiramycin has been demonstrated to be stable through at least three freeze-thaw cycles in milk, indicating that repeated freezing and thawing of biological samples containing this compound for analytical purposes is unlikely to cause significant degradation. researchgate.net

Light: Exposure to ultraviolet (UV) radiation induces the degradation of spiramycin. tandfonline.com The photodegradation follows a first-order kinetic model and can be accelerated by the presence of hydrogen peroxide. tandfonline.com This suggests that solutions and samples containing this compound should be protected from light to ensure their integrity.

| Factor | Condition | Effect on Stability | Reference |

|---|---|---|---|

| Temperature | -18°C | Stable in milk for at least 360 days | researchgate.net |

| pH | Acidic | Susceptible to degradation | nih.gov |

| Freeze-Thaw Cycles | Three cycles | Stable in milk | researchgate.net |

| Light (UV) | Exposure | Induces degradation | tandfonline.com |

Applications of Spiramycin I D3 in Veterinary Residue Research

Quantification of Spiramycin (B21755) and Metabolites in Animal-Derived Food Products

The monitoring of antibiotic residues in food products of animal origin is essential for consumer safety and is mandated by regulatory bodies worldwide. Spiramycin I-d3 is instrumental in the development and validation of sensitive methods for the quantification of spiramycin and its primary active metabolite, neospiramycin, in a variety of food matrices. nih.govresearchgate.net By adding a known quantity of this compound to a sample at the beginning of the analytical process, chemists can accurately determine the concentration of the native antibiotic residues, as the ratio of the native analyte to the internal standard remains constant even if sample is lost during preparation. wur.nl

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for this purpose, valued for its high sensitivity and selectivity. mdpi.comresearchgate.net In these methods, this compound is used to construct matrix-matched calibration curves, which compensate for matrix effects—the phenomenon where components of the sample other than the analyte of interest alter the instrument's response. mdpi.com Research has demonstrated the successful application of this compound in multiclass, multiresidue methods that can simultaneously detect dozens of veterinary drugs in a single analysis. nih.govfda.gov

Studies have validated methods using this compound for various food products, including:

Milk: A method was developed for the simultaneous quantification of spiramycin and neospiramycin in cow's, goat's, and ewe's milk. nih.gov Using this compound as the internal standard, the method was validated over a wide concentration range (40-2000 µg/kg), achieving a limit of quantification (LOQ) of 40 µg/kg and a limit of detection (LOD) of 13 µg/kg. nih.gov

Muscle Tissue: this compound is incorporated into analytical workflows for testing bovine, swine, and poultry muscle. mdpi.comnih.gov In a multiclass method for game meat, deuterated surrogates including this compound were added prior to extraction to monitor for losses and matrix effects, leading to high accuracy in fortified samples. fda.gov

Eggs: A survey of antibiotic residues in eggs in Italy utilized a method where this compound was one of several internal standards spiked into the sample before extraction to ensure reliable quantification. mdpi.com

Fish: Methods for analyzing antibiotic residues in farmed fish, such as rainbow trout, also employ this compound to achieve accurate results. pagepressjournals.orgpagepressjournals.org

The table below summarizes the application of this compound in quantifying spiramycin residues across different animal-derived products.

Interactive Table 1: Quantification of Spiramycin Residues using this compound Internal Standard

| Food Product | Target Analytes | Internal Standard | Analytical Method | Key Findings (LOD, LOQ, Recovery) | Reference |

|---|---|---|---|---|---|

| Cow, Goat, Ewe Milk | Spiramycin, Neospiramycin | Spiramycin-d3 | LC-MS/MS | LOD: 13 µg/kg; LOQ: 40 µg/kg; Bias: -1.6% to 5.7% | nih.gov |

| Bovine Muscle | Multiple Antibiotics | This compound, others | LC-MS/MS | CCα and CCβ values determined for various antibiotics. | nih.gov |

| Eggs | Multiple Antibiotics | This compound, others | LC-MS/MS | Good linearity observed for all analytes. | mdpi.com |

| Fish (Trout) | Multiple Antibiotics | This compound, others | LC-HRMS | Positive detections for several antibiotics, with concentrations measured accurately. | pagepressjournals.orgpagepressjournals.org |

Depletion Studies in Livestock and Poultry for Residue Monitoring

Residue depletion studies are fundamental to establishing withdrawal periods for veterinary drugs. A withdrawal period is the time required after the last administration of a drug to an animal for the drug residues in the tissues to fall below the Maximum Residue Limit (MRL) set by regulatory authorities. mdpi.com Accurate quantification of the drug and its metabolites over time is the cornerstone of these studies.

While this compound's role is in the analytical measurement, its use is critical for generating the high-quality data needed in depletion studies. For example, a study on the pharmacokinetics and tissue residues of spiramycin in cattle involved analyzing muscle, liver, kidney, and injection sites over time. nih.gov The study observed the presence of both spiramycin and its metabolite neospiramycin, with high concentrations at the injection site that depleted slowly. nih.gov Another study investigated the depletion of spiramycin in chickens, finding that the liver had the highest initial concentration, and calculated withdrawal periods of 11, 10, and 7 days for liver, muscle, and skin/fat, respectively. mdpi.com

The reliability of the data in these depletion studies hinges on the analytical method's accuracy. The use of a stable isotope-labeled internal standard like this compound in the LC-MS/MS analysis ensures that the measured decline in residue concentrations is a true reflection of the drug's depletion from the animal's tissues, rather than an artifact of the analytical procedure. wur.nl By correcting for variability in extraction recovery and matrix-induced signal suppression or enhancement, this compound allows for the precise determination of residue levels at each time point, which is essential for the statistical calculations used to define a safe withdrawal period. nih.gov

Interactive Table 2: Spiramycin Depletion Findings in Livestock and Poultry

| Animal | Tissues Analyzed | Key Findings | Implication for Residue Monitoring | Reference |

|---|---|---|---|---|

| Cattle | Muscle, Liver, Kidney, Injection Sites | Residues (spiramycin and neospiramycin) were highest at injection sites and depleted slowly. A withdrawal time of 35 days was proposed. | Demonstrates the importance of analyzing injection sites and the slow depletion of spiramycin, requiring long withdrawal periods. | nih.gov |

Methodological Advancements for Enhanced Accuracy and Reliability in Residue Analysis

The use of this compound as an internal standard is, in itself, a methodological advancement that has significantly improved the reliability of residue analysis. wur.nl It is a key component of modern LC-MS/MS methods, which are favored for their superior sensitivity and specificity over older techniques. researchgate.netnih.gov The advantages of using a stable isotope-labeled internal standard like this compound are numerous, including the effective correction for extraction recovery and the mitigation of matrix effects during analysis. wur.nl

One notable methodological challenge and its solution involves the natural isotopic abundance of the analyte itself. A study highlighted that the third isotope peak of a native spiramycin molecule (which contains 43 carbon atoms) can contribute to the signal of this compound, as their mass-to-charge ratios are very close. wur.nl This interference can lead to an overestimation of the spiramycin concentration, particularly when the native spiramycin concentration is high relative to the internal standard. wur.nl The research demonstrated that this issue can be resolved by carefully selecting the concentration of the this compound internal standard to be sufficiently high, ensuring that any contribution from the native analyte's isotope peak is negligible (less than 1%). wur.nl

Furthermore, the validation of analytical methods has become more sophisticated. One approach is the use of a "global accuracy profile," which graphically represents the method's trueness and precision. nih.gov A study quantifying spiramycin and neospiramycin in milk used this approach with this compound to validate a single linear model for three different species (cow, goat, and ewe), demonstrating the robustness and reliability of the method across different matrices. nih.gov These advancements, underpinned by the proper use of internal standards like this compound, ensure that analytical methods are not only accurate but also rugged and broadly applicable for routine residue monitoring. nih.gov

Interactive Table 3: Methodological Parameters Using this compound

| Parameter | Description | Advantage | Reference |

|---|---|---|---|

| Internal Standard | This compound | Corrects for extraction loss and matrix effects, improving accuracy and precision. | researchgate.netwur.nl |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High sensitivity and selectivity for detecting low-level residues in complex matrices. | nih.govnih.gov |

| Method Validation | Global Accuracy Profile | Provides a graphical decision tool to assess the future performance and reliability of the analytical method. | nih.gov |

| IS Concentration Optimization | Adjusting IS concentration to avoid isotopic interference from the native analyte. | Prevents overestimation of the analyte concentration, ensuring greater accuracy. | wur.nl |

Future Directions and Emerging Research Avenues for Deuterated Spiramycin I

Advancements in Targeted Isotopic Labeling Strategies for Complex Molecules

The synthesis of deuterated compounds has evolved significantly, moving towards more precise and efficient methods for introducing isotopic labels into complex molecular architectures. These advancements are crucial for producing specifically labeled versions of Spiramycin (B21755) I, enabling more detailed and insightful research.

Historically, isotopic labeling often involved generalized approaches that could lead to deuterium (B1214612) placement at multiple sites within a molecule. scispace.com However, recent progress has emphasized the development of site-specific and selective labeling techniques. creative-proteomics.commdpi.com These methods allow researchers to introduce deuterium at predetermined positions in the Spiramycin I molecule. This precision is paramount for mechanistic studies where the goal is to probe specific metabolic or enzymatic transformations. creative-proteomics.com

One of the key advancements is the use of hydrogen isotope exchange (HIE) reactions . scispace.com These reactions, often catalyzed by transition metals, facilitate the direct replacement of hydrogen with deuterium on a complex scaffold like Spiramycin I at a late stage of synthesis. scispace.com This strategy is highly efficient and avoids the need for a complete de novo synthesis of the labeled molecule. scispace.com Another promising approach involves photochemical methods for deuterium labeling, which can offer mild reaction conditions and high selectivity for functionalizing drug molecules and natural products. researchgate.net

Furthermore, biosynthetic approaches offer a powerful alternative for labeling complex natural products like spiramycin. By providing deuterated precursors, such as D2O or labeled small molecules, to the spiramycin-producing microorganism, it is possible to generate deuterated analogs. ontosight.ainih.gov Advanced techniques in metabolic engineering can be employed to direct the deuterium to specific parts of the spiramycin backbone. cambridge.org

These targeted labeling strategies provide researchers with a toolkit to create a variety of Spiramycin I-d3 isotopologues, each designed for a specific research question. For instance, labeling at a site known to be susceptible to metabolic modification can help in elucidating the drug's metabolic fate with high precision. scienceopen.com

Table 1: Comparison of Isotopic Labeling Strategies

| Labeling Strategy | Description | Advantages | Challenges |

| Chemical Synthesis | Step-by-step construction of the molecule using deuterated building blocks. | High degree of control over label placement. | Can be lengthy, complex, and costly for intricate molecules. |

| Hydrogen Isotope Exchange (HIE) | Direct replacement of hydrogen with deuterium on the final molecule. scispace.com | Efficient for late-stage labeling of complex molecules. scispace.com | May lack complete regioselectivity in some cases. |

| Photochemical Labeling | Use of light to promote deuterium incorporation. researchgate.net | Mild reaction conditions and potential for high selectivity. researchgate.net | Can be limited by the photochemical properties of the substrate. |

| Biosynthesis | Incorporation of deuterium by feeding labeled precursors to the producing organism. ontosight.ainih.gov | Can produce complex labeled molecules that are difficult to synthesize chemically. | Labeling pattern may be less specific and dependent on metabolic pathways. |

Integration of Deuterated Analogs in Systems Biology and Multi-omics Research

The advent of systems biology and multi-omics approaches has revolutionized our understanding of complex biological systems. Deuterated analogs like this compound are poised to play a pivotal role in these fields by providing a means to trace and quantify the effects of the antibiotic across different biological layers, including the genome, proteome, and metabolome. creative-proteomics.com

In metabolomics , this compound can be used as an internal standard for the accurate quantification of the parent drug and its metabolites in complex biological matrices. scispace.com Furthermore, by using stable isotope labeling in combination with mass spectrometry and NMR spectroscopy, researchers can trace the metabolic fate of Spiramycin I within a cell or organism. ontosight.ainih.gov This allows for the mapping of metabolic pathways affected by the antibiotic and the identification of novel metabolites.

In proteomics , stable isotope labeling by amino acids in cell culture (SILAC) is a powerful technique for quantifying changes in protein abundance. While not directly involving deuterated spiramycin, the principle of using isotopic labels to differentiate between states is central. The impact of Spiramycin I on the proteome can be studied by treating one cell population with the antibiotic and another with a vehicle control, with one of the populations grown in media containing "heavy" amino acids. The subsequent analysis can reveal proteins whose expression levels are altered in response to the drug.

The integration of data from these different "omics" platforms provides a holistic view of the cellular response to Spiramycin I. For example, by combining metabolomics data showing the depletion of a particular metabolite with proteomics data indicating the downregulation of an enzyme in that pathway, researchers can build comprehensive models of the drug's mechanism of action and its off-target effects. nih.gov The use of deuterated standards like this compound is critical for the accuracy and reliability of the quantitative data that underpins these systems-level analyses. nih.gov

Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity

The accurate detection and quantification of deuterated compounds in complex biological samples are crucial for their use in research. Ongoing advancements in analytical instrumentation and methodologies are continuously improving the sensitivity and specificity with which molecules like this compound can be analyzed.

Mass spectrometry (MS) is a cornerstone technique for the analysis of isotopically labeled compounds. creative-proteomics.com High-resolution mass spectrometry (HRMS) platforms, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provide the mass accuracy and resolution needed to distinguish between deuterated and non-deuterated analogs and to identify unknown metabolites. nih.gov Tandem mass spectrometry (MS/MS) further enhances specificity by fragmenting the molecule of interest and analyzing the resulting product ions, providing structural information and confident identification. creative-proteomics.com

Liquid chromatography (LC) coupled with mass spectrometry (LC-MS) is the most common platform for analyzing drugs and their metabolites in biological fluids. acs.org The development of ultra-high-performance liquid chromatography (UHPLC) systems allows for faster separations with higher resolution, improving the ability to separate Spiramycin I and its various metabolites from endogenous matrix components. However, a phenomenon known as the "chromatographic deuterium effect" can sometimes be observed, where the deuterated analog elutes slightly earlier than its non-deuterated counterpart in reverse-phase chromatography. acs.org Understanding and accounting for this effect is important for accurate quantification. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the analysis of deuterated compounds. ontosight.ai While less sensitive than MS, NMR provides detailed structural information and can be used to determine the precise location of deuterium atoms within a molecule. The use of deuterated solvents in NMR is standard practice to reduce solvent signals, and the principles can be extended to the analysis of deuterated analytes themselves. mdpi.com

The future of analytical techniques for deuterated compounds lies in the development of even more sensitive instrumentation and the integration of multiple analytical platforms to gain a more complete picture of the compound's behavior in biological systems.

Expansion of Metabolic and Pharmacokinetic Modeling with Deuterated Analogs for Predictive Studies

Deuterated analogs such as this compound are invaluable tools in the field of pharmacokinetics (PK), which studies the absorption, distribution, metabolism, and excretion (ADME) of drugs. The use of these labeled compounds allows for more precise and detailed PK studies, leading to the development of robust predictive models.

A key application of this compound is in "microdosing" studies, where a very small, non-pharmacologically active dose of the labeled drug is administered to humans. The high sensitivity of modern analytical techniques like accelerator mass spectrometry (AMS) can detect the labeled compound, allowing for the determination of human PK profiles very early in the drug development process.

Furthermore, deuterated analogs are instrumental in metabolite identification and quantification . nih.gov By administering a mixture of the deuterated and non-deuterated drug, researchers can use mass spectrometry to easily identify drug-related metabolites by their characteristic isotopic signature. This approach, often referred to as "isotope trapping," simplifies the process of distinguishing drug metabolites from endogenous compounds in complex biological samples. nih.gov

The data generated from these studies, including the rates of metabolism and the formation of different metabolites, are used to build and refine physiologically based pharmacokinetic (PBPK) models . These computational models simulate the ADME properties of a drug in the body and can be used to predict its behavior in different populations or under various conditions. The use of deuterated analogs provides high-quality data that significantly improves the accuracy and predictive power of these models. researchgate.net

Looking forward, the integration of PK data from studies with deuterated analogs into larger systems biology models will allow for a more comprehensive understanding of a drug's disposition and its interaction with the body. This can lead to more personalized medicine approaches, where predictive models help to tailor drug therapy to individual patients.

Q & A

Q. What is the role of Spiramycin I-d3 as an internal standard in mass spectrometry (MS)-based quantification?

this compound is used as a deuterated internal standard (IS) to improve analytical precision by compensating for matrix effects and ion suppression in liquid chromatography-tandem MS (LC-MS/MS). Its deuterium substitution (three hydrogen atoms replaced with deuterium) ensures near-identical chromatographic behavior to the native compound while providing a distinct mass-to-charge (m/z) ratio, enabling clear differentiation from the analyte . Methodologically, researchers should:

- Optimize the IS concentration to match the expected analyte concentration range.

- Validate selectivity by confirming no co-elution with endogenous compounds in the matrix.

- Use calibration curves with IS-normalized peak area ratios to minimize inter-run variability.

Q. How should researchers design experiments to study this compound’s environmental degradation pathways?

Experimental design must account for variables such as pH, temperature, microbial activity, and UV exposure. Key steps include:

- Spiking environmental samples (e.g., water, soil) with this compound at ecologically relevant concentrations.

- Time-course sampling to monitor degradation intermediates via high-resolution MS (HRMS) and isotope tracing.

- Cross-referencing with degradation databases (e.g., EAWAG Pathway Prediction System) to hypothesize transformation pathways .

Q. What analytical challenges arise when distinguishing this compound from its non-deuterated form in complex biological matrices?

Challenges include isotopic interference and matrix-induced signal suppression. To mitigate these:

- Use chromatographic separation (e.g., UPLC with C18 columns) to resolve this compound from its parent compound.

- Apply dynamic MRM (dMRM) transitions targeting unique fragment ions.

- Validate specificity using blank matrices from multiple sources (e.g., plasma, liver homogenates) .

Advanced Research Questions

Q. How does the hydrolysis of this compound in aqueous solutions affect pharmacokinetic studies, and how can this be addressed?

this compound undergoes hydrolysis to form a geminal diol derivative (mass shift +18 Da), which can confound quantification if analytical methods target the parent mass (m/z 843.6 → 861.5). Researchers must:

- Pre-stabilize solutions : Use non-aqueous solvents (e.g., acetonitrile) during sample preparation.

- Monitor degradation : Employ ¹H NMR or HRMS to track hydrate formation kinetics under varying pH and temperature .

- Cross-validate with non-MS methods (e.g., immunoassays) to verify accuracy .

Q. What statistical considerations are critical when analyzing this compound data in longitudinal environmental studies?

- Mixed-effects models : Account for repeated measures and random effects (e.g., seasonal variability).

- Limit of quantification (LOQ) adjustments : Use censored data methods (e.g., Tobit regression) for concentrations below LOQ.

- Error propagation : Incorporate uncertainties from deuterium loss (<1% under standard conditions) using Monte Carlo simulations .

Q. How can researchers resolve contradictions between this compound stability data in different studies?

Contradictions often stem from differences in solvent systems or storage conditions. A systematic approach includes:

- Meta-analysis : Pool data from published studies and stratify by variables (e.g., temperature, pH).

- Accelerated stability studies : Use Arrhenius modeling to predict degradation rates under untested conditions.

- Inter-laboratory validation : Collaborate with independent labs to standardize protocols .

Q. What methodologies are recommended for tracking this compound’s bioaccumulation in aquatic ecosystems?